molecular formula C18H16F2N2O3 B2942287 1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide CAS No. 1334370-43-2

1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2942287
CAS No.: 1334370-43-2
M. Wt: 346.334
InChI Key: JOTRKLNRXWTMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a difluorobenzoyl group attached to an azetidine ring, which is further substituted with a methoxyphenyl group and a carboxamide moiety.

Scientific Research Applications

1-(3,4-Difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the difluorobenzoyl chloride. This intermediate can be reacted with azetidine-3-carboxamide under controlled conditions to form the desired compound. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the azetidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction parameters can help achieve large-scale synthesis while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the difluorobenzoyl group.

  • Substitution: Substitution reactions can introduce new substituents on the azetidine ring or the methoxyphenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism by which 1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The difluorobenzoyl group may engage in hydrogen bonding and pi-pi interactions, while the methoxyphenyl group can enhance binding affinity to biological targets. The azetidine ring provides structural rigidity, contributing to the compound's stability and activity.

Comparison with Similar Compounds

  • 3,4-Difluorobenzoyl chloride

  • Azetidine-3-carboxamide

  • 3-Methoxyphenyl derivatives

Uniqueness: 1-(3,4-Difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural features make it distinct from other similar compounds, providing opportunities for novel research and development.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-25-14-4-2-3-13(8-14)21-17(23)12-9-22(10-12)18(24)11-5-6-15(19)16(20)7-11/h2-8,12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRKLNRXWTMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.